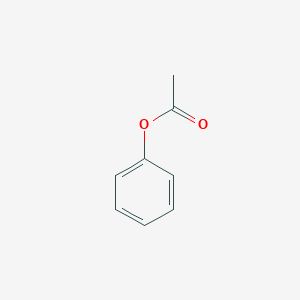
Phenyl acetate
Cat. No. B143977
Key on ui cas rn:
122-79-2
M. Wt: 136.15 g/mol
InChI Key: IPBVNPXQWQGGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05104912
Procedure details


This example shows that phenyl acetate, when combined with an aldehyde, gels a polyacrylamide much slower than a phenol/formaldehyde organic crosslinking agent. A solution of Phillips HE-B® (5000 ppm), phenyl acetate (1500 ppm) and formaldehyde (1900 ppm) was prepared in synthetic sea water (pH unadjusted). This solution gelled after seven weeks of storage at 210° F.


[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
polyacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[C:11]1([OH:17])C=CC=CC=1.C=O>O>[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[CH2:11]=[O:17] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC=CC=C1
|
Step Three
[Compound]
|
Name
|
aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
polyacrylamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O.C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
This solution gelled after seven weeks of storage at 210° F.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
